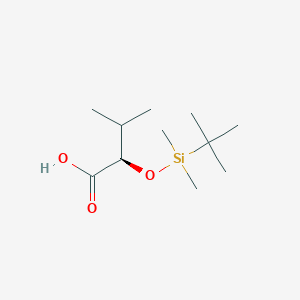
(R)-2-((tert-Butyldimethylsilyl)oxy)-3-methylbutanoic acid
Übersicht
Beschreibung
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is a chiral compound that features a tert-butyldimethylsilyloxy group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chlorideThe reaction conditions often include the use of anhydrous solvents and bases such as sodium hydride to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of ®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid involves its interaction with specific molecular targets. The silyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions and binding to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Shares the tert-butyldimethylsilyl group but differs in its overall structure and reactivity.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature tert-butyl groups and are used in peptide synthesis.
tert-Butyl esters: Commonly used in organic synthesis, these compounds have similar protective groups but different functional groups.
Uniqueness
®-2-(tert-butyldimethylsilyloxy)-3-methylbutanoic acid is unique due to its chiral nature and the specific arrangement of its functional groups. This gives it distinct reactivity and applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H24O3Si |
|---|---|
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m1/s1 |
InChI-Schlüssel |
LPOQMJJLBZAHQJ-SECBINFHSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)



![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)


![4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)
amine](/img/structure/B8629141.png)
![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)



